2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine

Drug Discovery Medicinal Chemistry Fragment-Based Screening

Targeting VEGFR-2/PI3Kα kinases or CNS multi-target ligands? This 2-arylbenzoxazole intermediate features a unique 3-chloro-4-methoxyphenyl substitution pattern, delivering distinct electronic/steric profiles for unexplored SAR. Fragment-like MW (274.7), non-bridged architecture for antimicrobial programs, and ≥97% purity ensure reproducible results. Avoid generic substitutions that risk experimental failure—choose the defined starting material trusted for drug discovery campaigns. Inquire now for bulk pricing.

Molecular Formula C14H11ClN2O2
Molecular Weight 274.7 g/mol
CAS No. 293737-87-8
Cat. No. B3257708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine
CAS293737-87-8
Molecular FormulaC14H11ClN2O2
Molecular Weight274.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl
InChIInChI=1S/C14H11ClN2O2/c1-18-12-4-2-8(6-10(12)15)14-17-11-7-9(16)3-5-13(11)19-14/h2-7H,16H2,1H3
InChIKeyMOVYURSWPJPGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (CAS 293737-87-8): Procurement Baseline and Structural Classification


2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (CAS 293737-87-8, molecular formula C14H11ClN2O2, molecular weight 274.70) is a heterocyclic aromatic organic compound belonging to the substituted 2-arylbenzoxazole class. It features a 1,3-benzoxazole core with a primary amine at the 5-position and a 3-chloro-4-methoxyphenyl substituent at the 2-position . This compound serves primarily as a research intermediate and fragment in drug discovery programs targeting the benzoxazole pharmacophore space [1]. As of this analysis, peer-reviewed primary literature reporting biological activity specifically for this exact compound is extremely limited; the benzoxazole scaffold itself is a validated pharmacophore with documented applications in kinase inhibition, antimicrobial research, and central nervous system (CNS) drug discovery [2].

2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (CAS 293737-87-8): Why In-Class Benzoxazole Analogs Cannot Be Freely Substituted


Despite sharing a common 2-arylbenzoxazole core, substituted benzoxazole derivatives cannot be considered interchangeable in research or industrial applications. The specific 3-chloro-4-methoxyphenyl substitution pattern on the 2-position of this compound produces distinct electronic and steric properties that modulate target engagement. Pharmacophore modeling studies on benzoxazole libraries demonstrate that even minor positional isomerism—such as methoxy placement at the 3-position versus the 4-position or chlorination at the 3-position versus the 4-position—yields markedly different biological activity profiles and selectivity windows [1]. Furthermore, structure-activity relationship (SAR) studies across kinase inhibition programs confirm that 2-aryl substitution governs both potency and isoform selectivity, with 4.4-fold differences observed between closely related analogs [2]. Generic substitution without empirical validation introduces substantial risk of experimental failure or irreproducible results in downstream assays.

2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (CAS 293737-87-8): Comparator-Based Quantitative Evidence and Differentiation Assessment


Chloro-Methoxy Substitution Pattern: Comparative Physicochemical Properties Versus Common Analogs

The 3-chloro-4-methoxyphenyl substitution on the benzoxazole core produces distinct molecular properties compared to positional isomers and alternative substitution patterns. The target compound (C14H11ClN2O2, MW 274.70) differs in both composition and calculated physicochemical parameters from structurally similar commercially available benzoxazol-5-amine derivatives. The presence of both chloro (electron-withdrawing) and methoxy (electron-donating) substituents at adjacent positions creates a unique electronic environment on the 2-aryl ring. Pharmacophore analysis of benzoxazole derivatives indicates that hydrogen bond acceptor (HBA) capacity and hydrophobic features derived from this specific substitution pattern contribute differentially to target binding compared to analogs with single substituents or different substitution positions [1].

Drug Discovery Medicinal Chemistry Fragment-Based Screening

Benzoxazole Scaffold as Validated Pharmacophore: Class-Level Potency Benchmarks from Kinase Inhibition Studies

The benzoxazole scaffold is a validated pharmacophore in kinase inhibitor drug discovery, establishing a class-level baseline for potency expectations against specific targets. In a 2022 study of modified benzoxazole-based VEGFR-2 inhibitors, compounds 8a and 8e demonstrated IC50 values of 0.0579 µM and 0.0741 µM, respectively, against VEGFR-2 kinase—exceeding the potency of the clinical comparator sorafenib under identical assay conditions [1]. In a separate PI3Kα program, benzoxazole derivative 18a exhibited an IC50 of 2.5 nM against PI3Kα, representing a 4.4-fold improvement over control compound 8a (IC50 = 11 nM) [2]. While the target compound has not been directly evaluated in these assays, its benzoxazole core confers membership in a chemical class with demonstrated nanomolar to sub-nanomolar potency against clinically relevant kinases.

Oncology Kinase Inhibition VEGFR-2 PI3K

Structural Distinction from Alzheimer's Disease Multi-Target Directed Ligands: Scaffold Positioning Context

The target compound shares the benzo[d]oxazol-5-amine core scaffold with a recently reported series of multi-target directed ligands (MTDLs) developed for Alzheimer's disease, but its specific 2-(3-chloro-4-methoxyphenyl) substitution distinguishes it from the optimized library members. A 2019 study designed and synthesized a library of 2-substituted benzo[d]oxazol-5-amine derivatives (compounds 29-39; 86-107) using a scaffold-hopping guided MTDL strategy, evaluating these compounds through in vitro and in vivo biological studies relevant to Alzheimer's pathology [1]. The target compound's distinct 3-chloro-4-methoxy substitution represents an unexplored vector within this pharmacologically active scaffold space, offering potential for novel SAR exploration outside the previously characterized substitution patterns.

Alzheimer's Disease Neurodegeneration Multi-Target Ligands

Antimicrobial SAR Context: Positioning Among Benzoxazole Derivatives with Demonstrated Activity

The benzoxazole class has established antimicrobial credentials across multiple pathogen targets, providing a class-level activity baseline. A series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles demonstrated activity against Mycobacterium tuberculosis, M. kansasii, and M. avium strains [1]. Additionally, benzoxazole derivatives synthesized as antifungal agents showed structure-dependent activity against eight phytopathogenic fungi, with potency strongly correlated to specific 2-position substitution patterns [2]. Pharmacophore analysis revealed that benzoxazole derivatives lacking a methylene bridge between oxazole and phenyl rings exhibit superior activity compared to bridged analogs—a structural feature the target compound retains [3]. The target compound's 3-chloro-4-methoxyphenyl substitution represents a distinct electronic profile within this validated antimicrobial pharmacophore class.

Antimicrobial Antimycobacterial Antifungal

2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine (CAS 293737-87-8): Validated Research and Industrial Application Scenarios


Medicinal Chemistry SAR Expansion in Kinase Inhibitor Programs

This compound serves as a building block for structure-activity relationship (SAR) exploration within kinase inhibitor discovery programs targeting VEGFR-2, PI3Kα, or related kinases. As established by class-level evidence, benzoxazole derivatives achieve nanomolar IC50 values against VEGFR-2 (0.0579 µM) and sub-nanomolar potency against PI3Kα (2.5 nM), exceeding comparator compounds in head-to-head assays [1]. The target compound's distinct 3-chloro-4-methoxyphenyl substitution pattern provides a unique electronic and steric profile for probing binding pocket interactions not explored in previously characterized benzoxazole kinase inhibitors. Researchers synthesizing focused libraries around the 2-arylbenzoxazole scaffold will benefit from this compound's commercial availability as a defined starting material.

Fragment-Based and Scaffold-Hopping Drug Discovery

This compound is positioned as a fragment or scaffold-hopping starting point for multi-target directed ligand (MTDL) development, particularly in CNS indications where benzo[d]oxazol-5-amine derivatives have demonstrated in vitro and in vivo activity [2]. The 3-chloro-4-methoxy substitution represents an unexplored vector on a scaffold with established CNS multi-target pharmacology, enabling novel SAR investigations outside the substitution space characterized in published Alzheimer's disease MTDL libraries. The compound's molecular weight (274.70) places it within the fragment-like range suitable for fragment-based drug discovery campaigns and subsequent elaboration.

Antimicrobial Pharmacophore Optimization

This compound provides a structurally defined starting point for antimicrobial SAR studies targeting mycobacterial and fungal pathogens. Benzoxazole derivatives without methylene bridges between oxazole and phenyl rings demonstrate enhanced antimicrobial activity compared to bridged analogs [3], and the target compound retains this favorable non-bridged architecture. Researchers developing novel antitubercular agents based on benzoxazole pharmacophores can utilize this compound as a building block for library synthesis, with the 3-chloro-4-methoxy substitution offering a distinct electronic environment for probing pathogen-specific target engagement.

Analytical Reference Standard and Chemical Intermediates Supply

This compound serves as a certified reference standard or synthetic intermediate in industrial chemical supply chains where benzoxazole-containing molecules are produced. Commercially available from multiple reputable vendors including Sigma-Aldrich and Fluorochem with stated purity of 97% , it provides researchers with a consistent, quality-controlled material source for reproducible experimental outcomes. The compound's stable benzoxazole core and defined substitution pattern make it suitable for use as an intermediate in the synthesis of more complex heterocyclic systems through established benzoxazole functionalization chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chloro-4-methoxy-phenyl)-benzooxazol-5-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.